molecular formula C9H22O4S B14525998 methanesulfonic acid;(2S)-octan-2-ol CAS No. 62820-85-3

methanesulfonic acid;(2S)-octan-2-ol

Cat. No.: B14525998
CAS No.: 62820-85-3
M. Wt: 226.34 g/mol
InChI Key: YIBBJOMUYVWEHC-QRPNPIFTSA-N
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Description

Methanesulfonic acid is an organosulfur compound with the chemical formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and polar organic solvents. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes. (2S)-octan-2-ol, on the other hand, is an organic compound with the molecular formula C₈H₁₈O. It is a secondary alcohol with a chiral center, making it optically active. This compound is used in the synthesis of various chemicals and as a solvent in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen or chlorine as the oxidizing agent . Another method involves the electrochemical sulfonation of methane in the presence of fuming sulfuric acid . This process is carried out under elevated pressure and moderate temperature conditions.

(2S)-octan-2-ol can be synthesized through the reduction of 2-octanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

The industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies like Arkema to produce high-purity methanesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include methanesulfonate salts, methyl sulfide, and various esters.

Mechanism of Action

Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a Brønsted acid, donating protons to various substrates in chemical reactions. This property makes it an effective catalyst in esterification and alkylation reactions . The molecular targets and pathways involved in these reactions include the activation of carbonyl groups and the stabilization of carbocations.

Comparison with Similar Compounds

Methanesulfonic acid is similar to other sulfonic acids, such as p-toluenesulfonic acid (PTSA) and benzenesulfonic acid. methanesulfonic acid is unique in its high solubility in water and polar organic solvents, as well as its strong acidity . Unlike PTSA, which is a solid, methanesulfonic acid is a liquid at room temperature, making it easier to handle in various applications .

Similar compounds to (2S)-octan-2-ol include other secondary alcohols like (2S)-hexan-2-ol and (2S)-decan-2-ol. These compounds share similar chemical properties but differ in their carbon chain length, which affects their physical properties and applications.

Properties

CAS No.

62820-85-3

Molecular Formula

C9H22O4S

Molecular Weight

226.34 g/mol

IUPAC Name

methanesulfonic acid;(2S)-octan-2-ol

InChI

InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4)/t8-;/m0./s1

InChI Key

YIBBJOMUYVWEHC-QRPNPIFTSA-N

Isomeric SMILES

CCCCCC[C@H](C)O.CS(=O)(=O)O

Canonical SMILES

CCCCCCC(C)O.CS(=O)(=O)O

Origin of Product

United States

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